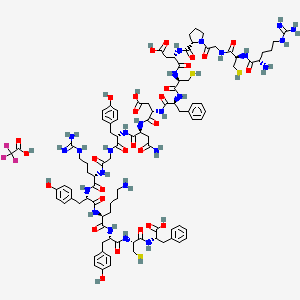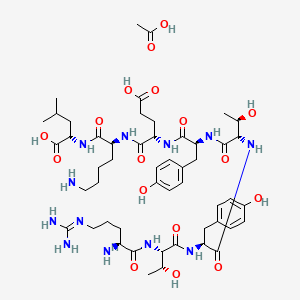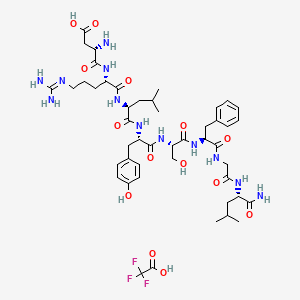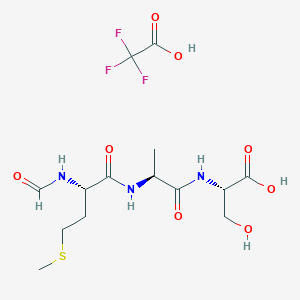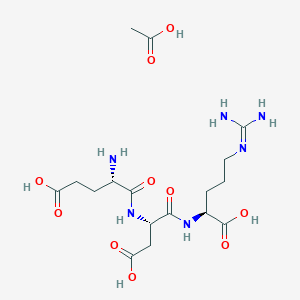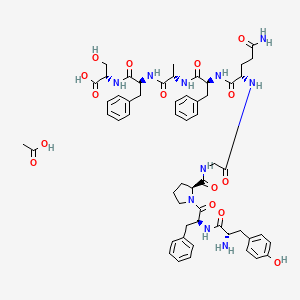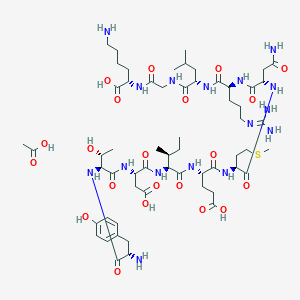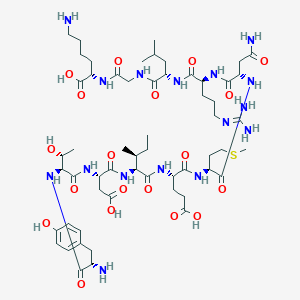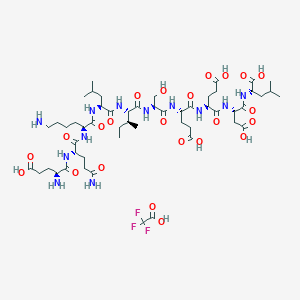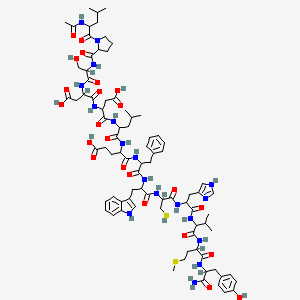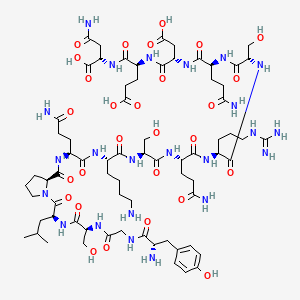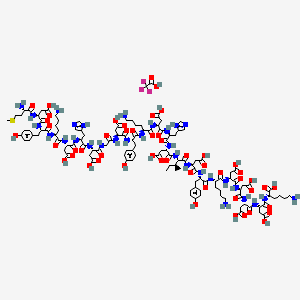
3X FLAG peptide TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3X FLAG peptide trifluoroacetic acid is a synthetic peptide that contains three repeats of the sequence aspartic acid-tyrosine-lysine-x-x-aspartic acid. This peptide is commonly used as a tag for protein purification and detection. The FLAG tag is a short, hydrophilic peptide that can be fused to proteins of interest, allowing for their easy identification and purification using anti-FLAG antibodies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3X FLAG peptide trifluoroacetic acid involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid, which also removes any remaining protecting groups.
Industrial Production Methods: In an industrial setting, the synthesis of 3X FLAG peptide trifluoroacetic acid follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.
化学反应分析
Types of Reactions: 3X FLAG peptide trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the lysine residues, which can be modified with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for lysine modification.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced thiol groups.
Substitution: Modified peptide with functional groups attached to lysine residues.
科学研究应用
3X FLAG peptide trifluoroacetic acid is widely used in scientific research for various applications:
Protein Purification: The FLAG tag allows for the easy purification of tagged proteins using anti-FLAG affinity chromatography.
Protein Detection: The FLAG tag can be detected using anti-FLAG antibodies in techniques such as western blotting, immunoprecipitation, and immunofluorescence.
Protein-Protein Interactions: The FLAG tag can be used to study protein-protein interactions by co-immunoprecipitation.
Functional Studies: The FLAG tag can be used to study the function of proteins in various biological systems by tagging and tracking the protein of interest.
作用机制
The mechanism of action of 3X FLAG peptide trifluoroacetic acid involves its interaction with anti-FLAG antibodies. The peptide binds specifically to the antibody, allowing for the detection and purification of the tagged protein. The interaction is highly specific and can be used to isolate the protein of interest from complex mixtures.
相似化合物的比较
1X FLAG Peptide: Contains a single repeat of the FLAG sequence and is used for similar applications but with lower sensitivity.
2X FLAG Peptide: Contains two repeats of the FLAG sequence and offers intermediate sensitivity compared to 1X and 3X FLAG peptides.
HA Tag (Hemagglutinin Tag): Another commonly used peptide tag for protein purification and detection.
Uniqueness: The 3X FLAG peptide trifluoroacetic acid is unique due to its high sensitivity and specificity for anti-FLAG antibodies. The three repeats of the FLAG sequence enhance the binding affinity, making it more effective for detecting low-abundance proteins compared to 1X and 2X FLAG peptides.
属性
分子式 |
C122H170F3N31O51S |
|---|---|
分子量 |
2975.9 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C120H169N31O49S.C2HF3O2/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3;3-2(4,5)1(6)7/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200);(H,6,7)/t56-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,98-;/m0./s1 |
InChI 键 |
GTFCLKXQJOUAAB-XMLADREXSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


